molecular formula C14H12F3N3O B1405621 1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea CAS No. 1227954-85-9

1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea

Cat. No. B1405621
M. Wt: 295.26 g/mol
InChI Key: DEKJAPMFCZQOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a trifluoromethyl group, which is a functional group consisting of three fluorine atoms attached to a carbon atom .


Synthesis Analysis

The synthesis of such compounds often involves the use of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Chemical Reactions Analysis

The chemical reactions involving “1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea” could be complex due to the presence of the pyridine ring and the trifluoromethyl group . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Scientific Research Applications

  • Synthesis of Fluorinated Pyridines

    • Summary : Fluorinated pyridines are synthesized for various applications due to their interesting and unusual physical, chemical, and biological properties . The presence of strong electron-withdrawing substituents in the aromatic ring makes them less reactive than their chlorinated and brominated analogues .
    • Methods : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented .
    • Results : The synthesis of these compounds has led to the development of new agricultural products with improved physical, biological, and environmental properties .
  • Modulators of Protein Kinases

    • Summary : Compounds and pharmaceutical compositions suitable as modulators of protein kinases have been developed . These can be used in treating disorders mediated, at least in part by, protein kinases .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained from the use of these modulators in treating disorders are not specified in the source .
  • Combating Animal Pests

    • Summary : Substituted pyrimidinium compounds, which may include structures similar to the compound you mentioned, have been used for combating animal pests .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained from the use of these compounds in combating animal pests are not specified in the source .
  • Adjuvant Formulation for Crop Protection

    • Summary : Certain adjuvant compositions have been developed for tank-mixture with a crop protection product . These formulations provide improved drift, high uptake, and rainfastness to an agrochemical formulation comprising at least one agrochemical pesticide .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained from the use of these adjuvant formulations in crop protection are not specified in the source .
  • Pharmaceutical Applications

    • Summary : Trifluoromethyl group-containing drugs have been approved by the FDA for various treatments . These drugs have been found to exhibit numerous pharmacological activities .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained from the use of these drugs in various treatments are not specified in the source .
  • Synthesis of Imidazole Containing Compounds

    • Summary : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole containing moiety has become an important synthon in the development of new drugs .
    • Methods : The specific methods of synthesis of imidazole containing compounds are not detailed in the source .
    • Results : The results or outcomes obtained from the synthesis of these compounds are not specified in the source .

Future Directions

The future directions in the research and development of “1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea” and similar compounds could involve the development of more efficient synthesis methods, the exploration of their biological activities, and their potential applications in medicine and other fields .

properties

IUPAC Name

1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c1-9-11(7-8-12(18-9)14(15,16)17)20-13(21)19-10-5-3-2-4-6-10/h2-8H,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKJAPMFCZQOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401191117
Record name N-[2-Methyl-6-(trifluoromethyl)-3-pyridinyl]-N′-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401191117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea

CAS RN

1227954-85-9
Record name N-[2-Methyl-6-(trifluoromethyl)-3-pyridinyl]-N′-phenylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227954-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-Methyl-6-(trifluoromethyl)-3-pyridinyl]-N′-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401191117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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